molecular formula C18H26N2O4 B1422288 (R)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate CAS No. 320580-76-5

(R)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate

Cat. No. B1422288
CAS RN: 320580-76-5
M. Wt: 334.4 g/mol
InChI Key: DPJNXCVNNCIYKQ-OAHLLOKOSA-N
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Description

(R)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate, commonly known as Boc-piperidine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Boc-piperidine is a derivative of piperidine, which is a heterocyclic organic compound commonly used in the synthesis of various pharmaceuticals and agrochemicals. Boc-piperidine has been found to have several unique properties that make it a valuable tool in scientific research.

Scientific Research Applications

  • Asymmetric Synthesis : This compound is used in the asymmetric synthesis of pharmacologically important molecules. For instance, it was involved in the synthesis of nociceptin antagonists, crucial for pain management and neurological research (Jona et al., 2009).

  • Synthesis of Protein Kinase Inhibitors : It serves as a key intermediate in the synthesis of potent protein kinase inhibitors like CP-690550. These inhibitors have significant implications in cancer therapy and immunological disorders (Hao et al., 2011).

  • Production of Biologically Active Compounds : This compound is instrumental in synthesizing intermediates for biologically active compounds such as crizotinib, a drug used in cancer treatment (Kong et al., 2016).

  • Structural and Chemical Analysis : It is used in the study of molecular structures, contributing to a deeper understanding of cyclic amino acid esters and their derivatives (Moriguchi et al., 2014).

  • Catalysis and Polymerization : This compound finds applications in catalysis and polymerization reactions. For example, it was used in the copolymerization with styrene, leading to novel materials with potential industrial applications (Reddy et al., 2021).

  • Chiral Separations in Drug Synthesis : It plays a role in the enantiomeric separation of chemical compounds, which is crucial in the production of chirally pure pharmaceuticals. This is exemplified in its use in the synthesis of Zidebactam, a β-lactam enhancer drug (Rane et al., 2021).

  • Drug Metabolism Studies : The compound is used in drug metabolism studies to understand the biotransformation of drugs in the body, particularly for drugs like CP-533,536, a prostaglandin E2 agonist (Prakash et al., 2008).

properties

IUPAC Name

tert-butyl (3R)-3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-7-10-15(12-20)19-16(21)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJNXCVNNCIYKQ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680184
Record name tert-Butyl (3R)-3-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

320580-76-5
Record name tert-Butyl (3R)-3-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diphenylphosphorylazide (2.60 g) was added dropwise to a mixture of N-(tert-butoxycarbonyl)nipecotic acid (2.06 g) and triethylamine (1.00 g) in toluene (20 mL). The reaction mixture was warmed in an oil bath over 10 minutes at 100° C. Stirring was continued for 2 hours at 100° C., then the reaction vessel was taken out from the oil bath. After reflux was ceased, benzyl alcohol (1.07 g) was added to the reaction mixture. The mixture was stirred for 3 hours at 100° C., and then poured into a mixture of 3.6% hydrochloric acid, ice and ethyl acetate. The separated organic layer was washed with brine, an aqueous saturated sodium bicarbonate solution and brine, successively. The resultant was dried over magnesium sulfate and concentrated in vacuo. The residue was purified by a silica gel column chromatography eluting with 30% ethyl acetate in hexane to give 3-(benzyloxycarbonylamino)-1-tert-butoxycarbonylpiperidine (2.66 g) as an oil.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
solvent
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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